molecular formula C19H14FNO3 B5637860 8-allyl-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

8-allyl-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5637860
M. Wt: 323.3 g/mol
InChI Key: VVOTYCNTYUUMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of chromene derivatives, such as "8-allyl-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide," typically involves strategies that allow for the introduction of substituents into the chromene core, enhancing the compound's chemical and physical properties. Rapid synthesis methods for chromene derivatives have been reported, indicating a keen interest in developing efficient and practical approaches for their preparation (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a fused benzopyran system, which significantly influences their chemical behavior and interaction with biological targets. Studies on similar compounds have detailed their crystal structures, showing planar conformations and interactions that are crucial for their biological activities (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including electrophilic substitutions, cyclizations, and condensations, enabling the synthesis of a broad range of compounds with diverse biological activities. The chemical properties of these compounds are significantly influenced by the substituents on the chromene core, affecting their reactivity and stability (Ibrahim et al., 2010).

properties

IUPAC Name

N-(2-fluorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3/c1-2-6-12-7-5-8-13-11-14(19(23)24-17(12)13)18(22)21-16-10-4-3-9-15(16)20/h2-5,7-11H,1,6H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOTYCNTYUUMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

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